
Zicronapine (CAS RN: 170381-16-5): A Technical
Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Zicronapine

Cat. No.: B1683627 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Zicronapine (formerly Lu 31-130) is an atypical antipsychotic agent developed by H. Lundbeck

A/S for the treatment of schizophrenia. Characterized by its potent antagonist activity at

dopamine D₁, D₂, and serotonin 5-HT₂ₐ receptors, zicronapine reached Phase III clinical trials

before its development was discontinued in 2014. This document provides a comprehensive

technical overview of zicronapine, including its chemical properties, pharmacological profile,

and available clinical data. Detailed experimental methodologies, quantitative data, and visual

representations of its mechanism of action and relevant workflows are presented to serve as a

valuable resource for researchers and professionals in the field of drug development.

Chemical and Physical Properties
Zicronapine, with the CAS Registry Number 170381-16-5, is a small molecule belonging to the

indane class of organic compounds. Its chemical and physical properties are summarized in

the table below.
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Property Value

IUPAC Name
4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-

inden-1-yl]-1,2,2-trimethylpiperazine

Molecular Formula C₂₂H₂₇ClN₂

Molar Mass 354.92 g/mol

Canonical SMILES
CN1CCN(CC1(C)C)[C@@H]2C--INVALID-

LINK--C4=CC=CC=C4

InChI Key BYPMJBXPNZMNQD-PZJWPPBQSA-N

Pharmacology
Pharmacodynamics and Mechanism of Action
Zicronapine exhibits a multi-receptorial profile, acting as a potent antagonist at key

monoaminergic receptors implicated in the pathophysiology of schizophrenia. Its primary

mechanism of action is the blockade of dopamine D₁ and D₂ receptors, as well as serotonin 5-

HT₂ₐ receptors.[1][2][3][4] This combined antagonism is a hallmark of atypical antipsychotics,

which are thought to exert their therapeutic effects by modulating dopaminergic and

serotonergic neurotransmission in different brain regions.

The antagonism of D₂ receptors in the mesolimbic pathway is believed to be responsible for the

reduction of positive symptoms of schizophrenia, such as hallucinations and delusions.

Blockade of 5-HT₂ₐ receptors, particularly in the prefrontal cortex, is hypothesized to contribute

to the alleviation of negative symptoms and cognitive deficits, and may also mitigate the

extrapyramidal side effects associated with potent D₂ antagonism.[4] The simultaneous

antagonism of D₁ receptors may further contribute to its antipsychotic efficacy.

Receptor Binding Affinity
In vitro radioligand binding assays have been utilized to determine the affinity of zicronapine
for its primary targets. The inhibition constant (Ki) is a measure of the concentration of the drug

required to inhibit 50% of the radioligand binding to the receptor, with lower values indicating

higher affinity.
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Receptor Ki (nM)

Serotonin 5-HT₂ₐ 4.2

Dopamine D₁ 19

Dopamine D₂ 19

Pharmacokinetics
Detailed pharmacokinetic data for zicronapine from preclinical and clinical studies are not

extensively published. However, a Phase II clinical trial (NCT01377233) was designed to

explore the safety, tolerability, and pharmacokinetics of both daily and weekly dosing regimens

in patients with schizophrenia, suggesting that the pharmacokinetic profile could support less

frequent dosing schedules. Further research into published preclinical animal studies would be

necessary to obtain specific parameters such as Cmax, Tmax, half-life, bioavailability, and

clearance.

Synthesis
A detailed, step-by-step synthesis protocol for zicronapine is not readily available in the public

domain. However, based on its chemical structure, a plausible synthetic route would likely

involve the coupling of a substituted indane moiety with a trimethylpiperazine group. The

synthesis of similar complex piperazine derivatives often involves multi-step reactions,

including condensation, reduction, and purification steps. One potential approach could involve

the reaction of 3,6-dichloropyridazine with 1-[3-(trifluoromethyl)phenyl]piperazine as a key step

in forming a related structural scaffold.

Clinical Trials
Zicronapine underwent several clinical trials to evaluate its efficacy and safety in the treatment

of schizophrenia.
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Trial Identifier Phase Title Status

NCT00768326 Phase 2

Efficacy of Lu 31-130

in Patients With

Schizophrenia

Completed

NCT00770744 Phase 2

Efficacy of Lu 31-130

in Patients With

Schizophrenia

Completed

NCT01295372 Phase 3

A 6-month,

Randomised, Double-

blind, Parallel-group,

Risperidone-

controlled, Fixed-dose

Study Evaluating the

Safety and Efficacy of

Zicronapine in

Patients With

Schizophrenia

Completed

NCT01377233 Phase 2

A Randomised,

Double-blind, Parallel-

group, Explorative

Study of the Safety,

Tolerability, and

Pharmacokinetics of

Daily Dosing

Compared to Weekly

Dosing of Zicronapine

in Patients With

Schizophrenia

Completed

Phase II studies indicated that zicronapine demonstrated statistically significant separation

from placebo and showed convincing efficacy and safety data when compared to olanzapine.

The primary outcome measures in these trials typically included the change in the Positive and

Negative Syndrome Scale (PANSS) total score from baseline.
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A Phase III trial (NCT01295372) was designed to assess the effect of zicronapine versus

risperidone on metabolic parameters, as well as overall safety and tolerability over a 6-month

period. While the results of this trial are not fully published, one report indicated that

zicronapine was safe and well-tolerated, with a similar overall incidence of adverse events

compared to risperidone, though the pattern of adverse events differed. Notably, prolactin

levels were reported to be lower in the zicronapine group.

Commonly reported adverse events in clinical trials of antipsychotic medications include

sedation, akathisia, weight gain, and extrapyramidal symptoms. A comprehensive analysis of

the adverse event data from zicronapine's clinical trials would be necessary to fully

characterize its safety profile.

Experimental Protocols
Radioligand Binding Assay for Dopamine D₂ Receptor
This protocol outlines a general method for determining the binding affinity of a test compound,

such as zicronapine, to the dopamine D₂ receptor using a competitive radioligand binding

assay.

Materials:

Cell membranes prepared from cells expressing the human dopamine D₂ receptor.

Radioligand: [³H]-Spiperone (a potent D₂ antagonist).

Unlabeled test compound (zicronapine).

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH

7.4).

Wash buffer (ice-cold assay buffer).

Glass fiber filters.

Scintillation cocktail.

96-well plates.
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Filtration apparatus.

Scintillation counter.

Procedure:

Preparation of Reagents: Prepare serial dilutions of the unlabeled test compound

(zicronapine) in assay buffer. Prepare a solution of the radioligand ([³H]-Spiperone) at a

concentration close to its Kd value.

Assay Setup: In a 96-well plate, add the following to each well:

Cell membrane preparation.

Assay buffer.

Varying concentrations of the unlabeled test compound or vehicle (for total binding) or a

high concentration of a known D₂ antagonist (e.g., haloperidol) for determining non-

specific binding.

Radioligand ([³H]-Spiperone).

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium

(e.g., 60-120 minutes).

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration

apparatus. This separates the bound radioligand from the unbound.

Washing: Wash the filters several times with ice-cold wash buffer to remove any non-

specifically bound radioligand.

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and

measure the radioactivity using a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.
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Plot the specific binding as a function of the logarithm of the unlabeled test compound

concentration to generate a competition curve.

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand).

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.
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Caption: Zicronapine's antagonist action on D1, D2, and 5-HT2A receptors.

Experimental Workflow
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Caption: Workflow for a competitive radioligand binding assay.
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Conclusion
Zicronapine is a well-characterized atypical antipsychotic with a potent antagonist profile at

dopamine D₁, D₂, and serotonin 5-HT₂ₐ receptors. While its clinical development was halted,

the available data from in vitro, preclinical, and clinical studies provide valuable insights for the

development of future antipsychotic agents. The information compiled in this technical guide,

including quantitative pharmacological data and detailed experimental workflows, serves as a

comprehensive resource for researchers in the field of neuropsychopharmacology and drug

discovery. Further investigation into the detailed results of its clinical trials and a complete

elucidation of its pharmacokinetic profile and metabolic pathways could offer additional

valuable knowledge for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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